molecular formula C5H6BrNS B2425394 (4-Bromothiophen-3-yl)methanamine CAS No. 1510394-75-8

(4-Bromothiophen-3-yl)methanamine

Cat. No.: B2425394
CAS No.: 1510394-75-8
M. Wt: 192.07
InChI Key: HKIISVIQBGJWLN-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6BrNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position and an amine group at the 3-position

Scientific Research Applications

Chemistry

In chemistry, (4-Bromothiophen-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. It has shown promise in the development of drugs targeting specific enzymes and receptors. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer backbones can enhance the thermal and electrical properties of the resulting materials .

Safety and Hazards

“(4-Bromothiophen-3-yl)methanamine” is associated with certain hazards. The safety information pictograms indicate that it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-3-yl)methanamine typically involves the bromination of thiophene followed by amination. One common method starts with the bromination of thiophene to produce 4-bromothiophene. This intermediate is then subjected to a formylation reaction to introduce a formyl group at the 3-position, yielding 4-bromothiophene-3-carbaldehyde. Finally, the formyl group is converted to an amine group through reductive amination, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale. These methods often involve continuous flow processes and the use of catalysts to increase yield and reduce reaction times. The use of automated systems for precise control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted thiophenes.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines or other reduced derivatives.

    Coupling Products: Biaryl compounds or other coupled products.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromothiophen-2-yl)methanamine: Similar structure but with the amine group at the 2-position.

    (4-Chlorothiophen-3-yl)methanamine: Chlorine atom instead of bromine.

    (4-Methylthiophen-3-yl)methanamine: Methyl group instead of bromine.

Uniqueness

(4-Bromothiophen-3-yl)methanamine is unique due to the presence of both a bromine atom and an amine group on the thiophene ring. This combination allows for diverse chemical reactivity and the potential for multiple functionalizations. Its specific substitution pattern also influences its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(4-bromothiophen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c6-5-3-8-2-4(5)1-7/h2-3H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIISVIQBGJWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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